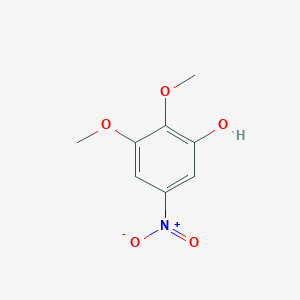
4-Hydroxypicolinonitrile
Descripción general
Descripción
4-Hydroxypicolinonitrile (4-HPN) is an organic compound that belongs to the class of compounds known as hydroxylamines. It is an important intermediate in the synthesis of many biologically active compounds. 4-HPN has been widely used in the synthesis of drugs, dyes, and other compounds. It has also been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and food additives. 4-HPN has been studied extensively in recent years due to its potential applications in a variety of fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
1. Oxidative Stress Indicators in Neurological Conditions 4-Hydroxypicolinonitrile derivatives, like 4-Hydroxynonenal, are significant as indicators of oxidative stress in various neurological conditions. Elevated levels of such compounds have been found in the ventricular fluid of Alzheimer's Disease (AD) patients, indicating increased lipid peroxidation and suggesting a potential role in the neurodegenerative process of AD (Lovell et al., 1997).
2. Investigation of Therapeutic Compounds Derivatives of this compound, like 4-Hydroxyanisole, are studied for their potential therapeutic effects. For instance, 4-Hydroxyanisole has shown activity against malignant melanoma when administered intra-arterially in humans. However, its intravenous administration was halted due to toxicity, indicating the need for creating newer analogues with greater specificity and less toxicity (Rustin et al., 1992).
3. Impact on Skin Health Some this compound derivatives, like 4HBAP, are studied for their effects on skin health. Topical application of these derivatives has shown significant improvements in the appearance of coarse wrinkles, fine wrinkles, hyperpigmentation, and skin roughness. Moreover, they have demonstrated an increase in skin hydration without observed side effects, marking their potential in dermatological applications (Garcia et al., 2018).
4. Role in Hernia Repair Poly-4-hydroxybutyrate, a derivative of this compound, is utilized in ventral and incisional hernia repair. Studies show that ventral hernia repair with Poly-4-hydroxybutyrate mesh results in favorable outcomes with early hernia recurrence not identified among patient cohorts, indicating its efficacy in such medical procedures (Plymale et al., 2018).
5. Exposure and Health Implications Investigations into the exposure of certain this compound derivatives, like hydroxylated polychlorinated biphenyls (OH-PCBs), reveal potential health implications. Studies indicate that prenatal exposure to certain OH-PCBs is associated with decreased neurodevelopmental indices in children, pointing towards the significance of monitoring and controlling exposure levels (Park et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Hydroxypicolinonitrile is a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines . These pyridines are frequently found in biologically active molecules . For instance, they are present in compounds that have a reactivating ability of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents . Therefore, the primary targets of this compound are likely these biologically active molecules.
Mode of Action
The mode of action of this compound involves a unique synthetic approach achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion . This process leads to the formation of 3-hydroxy-4-substituted picolinonitriles .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of 2,3,4-trisubstituted pyridines . The cyano group in this compound provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . In addition, the 3-hydroxy group provides opportunities to introduce various acyl and alkyl groups in one step .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of 3-hydroxy-4-substituted picolinonitriles . These are valuable synthetic intermediates for 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules .
Análisis Bioquímico
Biochemical Properties
4-Hydroxypicolinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the signaling pathways involved in neurotransmission by inhibiting acetylcholinesterase . This modulation can lead to changes in gene expression, particularly genes related to neurotransmitter synthesis and release. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of acetylcholinesterase, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The increased levels of acetylcholine can then activate downstream signaling pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmitter accumulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can affect the compound’s activity and its ability to modulate cellular processes.
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWSSBPPBHNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622208 | |
| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475057-86-4 | |
| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-4-HYDROXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)
![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

